(4-Chloro-3-isopropylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-isopropylphenyl)methanol is an organic compound with the molecular formula C10H13ClO and a molecular weight of 184.67 g/mol . It is a derivative of phenylmethanol, where the phenyl ring is substituted with a chlorine atom at the 4-position and an isopropyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-isopropylphenyl)methanol typically involves the reaction of 4-chloro-3-isopropylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-isopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-Chloro-3-isopropylbenzaldehyde, 4-Chloro-3-isopropylbenzoic acid.
Reduction: 4-Chloro-3-isopropylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-3-isopropylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (4-Chloro-3-isopropylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the presence of the chlorine atom and the isopropyl group can influence its binding affinity to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-3-isopropylphenyl)(phenyl)methanol: Similar structure but with an additional phenyl group.
4-Chloro-3-isopropylbenzaldehyde: The aldehyde form of the compound.
4-Chloro-3-isopropylbenzoic acid: The carboxylic acid form of the compound.
Uniqueness
(4-Chloro-3-isopropylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Biological Activity
(4-Chloro-3-isopropylphenyl)methanol, a compound with the chemical formula C10H13ClO, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H13ClO
- Molecular Weight : 188.67 g/mol
- CAS Number : 1809157-94-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 0.3 μM against acute lymphoblastic leukemia (ALL) cells, indicating potent antiproliferative effects .
Table 1: IC50 Values of this compound Against Different Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
ALL (EU-3) | 0.3 |
Neuroblastoma (NB) | 0.5 - 1.2 |
Other Cancer Types | Varies |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific cellular pathways associated with tumor growth and survival. Studies suggest that it may inhibit MDM2 and XIAP proteins, which are known to play roles in cancer cell proliferation and apoptosis .
Toxicological Profile
While the anticancer properties are promising, understanding the toxicological profile is crucial for evaluating safety. Limited studies indicate that at higher doses, such as 300 mg/kg, adverse effects may occur, including liver pathology and gastrointestinal irritation . However, no significant mutagenic or carcinogenic effects have been reported in animal models at lower doses.
Case Studies
- Study on Antiproliferative Effects : A study conducted on various cancer cell lines showed that treatment with this compound resulted in a significant reduction in colony formation, suggesting its potential as a therapeutic agent in cancer treatment .
- Pharmacokinetics Study : Another investigation assessed the pharmacokinetics of this compound in animal models, revealing rapid absorption and metabolism, which could influence its therapeutic efficacy and safety profile.
Properties
IUPAC Name |
(4-chloro-3-propan-2-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUIOQFGUQUCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.